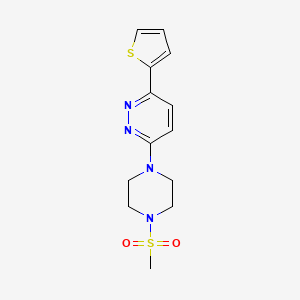![molecular formula C19H19N3O3 B6529162 N-(2,3-dimethylphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide CAS No. 946239-13-0](/img/structure/B6529162.png)
N-(2,3-dimethylphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide (DMOX) is a synthetic compound that has been developed for use in scientific research. It is a derivative of the oxadiazoles, a class of heterocyclic compounds that are known for their wide range of biological activities. DMOX is an attractive compound for laboratory research due to its low toxicity, easy synthesis, and potential for a variety of applications.
科学的研究の応用
N-(2,3-dimethylphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide has been widely studied for its potential applications in scientific research. It has been used in a variety of laboratory experiments to investigate its biochemical and physiological effects. It has also been evaluated for its ability to modulate the activity of various enzymes and receptors, as well as its potential as a therapeutic agent. Additionally, N-(2,3-dimethylphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide has been used as an inhibitor of cyclooxygenase-2 (COX-2) and as an antioxidant.
作用機序
The exact mechanism of action of N-(2,3-dimethylphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide is still being studied, but it is believed to be related to its ability to modulate the activity of various enzymes and receptors. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Additionally, it has been shown to interact with several signal transduction pathways, including the MAPK/ERK, PI3K/Akt, and JAK/STAT pathways, which are involved in the regulation of cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
N-(2,3-dimethylphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to have anti-inflammatory, anti-oxidant, and anti-apoptotic properties. Additionally, it has been shown to modulate the activity of several enzymes and receptors, including cyclooxygenase-2 (COX-2), MAPK/ERK, PI3K/Akt, and JAK/STAT pathways. In addition, N-(2,3-dimethylphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide has been shown to have immunomodulatory effects, as it has been shown to modulate the production of cytokines and chemokines.
実験室実験の利点と制限
The advantages of using N-(2,3-dimethylphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide for laboratory experiments include its low toxicity, easy synthesis, and potential for a variety of applications. Additionally, it has been demonstrated to have a variety of biochemical and physiological effects, which makes it an attractive compound for research. However, there are some limitations to using N-(2,3-dimethylphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide for laboratory experiments. For example, it is not known how long its effects last, and it is not known if it can be metabolized by the body. Additionally, it is not known if it can cross the blood-brain barrier.
将来の方向性
The potential applications of N-(2,3-dimethylphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide are numerous, and there are many future directions for research. For example, further studies are needed to investigate its potential as a therapeutic agent for various diseases and conditions. Additionally, further research is needed to understand its mechanism of action and to determine its long-term effects. Finally, further studies are needed to investigate its ability to cross the blood-brain barrier and to determine its potential interactions with other drugs.
合成法
The synthesis of N-(2,3-dimethylphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide can be achieved through a two-step process, starting with the reaction of 2,3-dimethylphenyl isocyanate with 5-methyl-1,3,4-oxadiazole-2-thiol. This reaction results in the formation of N-(2,3-dimethylphenyl)-4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl isothiocyanate. This intermediate is then treated with sodium acetate in the presence of a base, such as sodium hydroxide, to yield N-(2,3-dimethylphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide as the final product.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-5-4-6-17(13(12)2)20-18(23)11-24-16-9-7-15(8-10-16)19-22-21-14(3)25-19/h4-10H,11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACLUEDPQJWRTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=CC=C(C=C2)C3=NN=C(O3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6529091.png)
![3-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(pyridin-3-yl)pyridazine](/img/structure/B6529097.png)
![3-(furan-2-yl)-6-[4-(2-methoxy-5-methylbenzenesulfonyl)piperazin-1-yl]pyridazine](/img/structure/B6529099.png)
![1-[4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)phenyl]ethan-1-one](/img/structure/B6529106.png)
![3-{4-[(5-chlorothiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(furan-2-yl)pyridazine](/img/structure/B6529110.png)
![3-{4-[(5-ethylthiophen-2-yl)sulfonyl]piperazin-1-yl}-6-(furan-2-yl)pyridazine](/img/structure/B6529116.png)
![ethyl 4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)benzoate](/img/structure/B6529119.png)
![3-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B6529122.png)
![N-[4-({4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl}sulfonyl)phenyl]propanamide](/img/structure/B6529129.png)

![3-(thiophen-2-yl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine](/img/structure/B6529152.png)
![methyl 4-{[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]carbamoyl}benzoate](/img/structure/B6529159.png)
![2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B6529163.png)
![2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6529171.png)